2-(4-Chlorophenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(4-Chlorophenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: 2-(4-Chlorophenyl)-3-methyl-butan-2-one.
Reduction: Various alcohol derivatives depending on the specific reducing agent used.
Substitution: Products vary based on the nucleophile involved in the reaction.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylpropan-1-ol
- 2-(4-Chlorophenyl)-3-methylbutan-1-ol
- 2-(4-Chlorophenyl)-2-methylbutan-1-ol
Uniqueness
2-(4-Chlorophenyl)-3-methyl-butan-2-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQHNSBWDJXLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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